molecular formula C25H26N6O3 B2696599 N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 683806-88-4

N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2696599
CAS No.: 683806-88-4
M. Wt: 458.522
InChI Key: XSQIWPVSDJMMGL-UHFFFAOYSA-N
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Description

N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic compound featuring a benzyl group, a morpholine-derived ethyl substituent, and an imino-oxo backbone. Its synthesis likely involves multi-step reactions, including condensation and cyclization, with structural validation achieved through crystallographic methods such as SHELX software, a standard tool for small-molecule refinement . The morpholine moiety enhances solubility and pharmacokinetic properties, making it relevant for pharmaceutical exploration .

Properties

IUPAC Name

N-benzyl-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3/c26-22-19(24(32)27-17-18-6-2-1-3-7-18)16-20-23(28-21-8-4-5-9-30(21)25(20)33)31(22)11-10-29-12-14-34-15-13-29/h1-9,16,26H,10-15,17H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQIWPVSDJMMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that may confer diverse biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C25_{25}H26_{26}N6_6O3_3, with a molecular weight of approximately 458.52 g/mol. The compound features a tricyclic core with multiple substituents that enhance its reactivity and biological profile.

Anticancer Properties

Preliminary studies indicate that derivatives of similar structures possess notable anticancer activities. For instance, compounds with N-substituted benzyl groups have shown enhanced cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
2mK5620.03
2mHepG20.05
2mHUVEC0.92

The compound 2m , which is structurally related to this compound, exhibited significant inhibition of cell proliferation and migration in vitro, suggesting that similar derivatives may also demonstrate potent antitumor activity .

The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis and inhibition of angiogenesis. Studies have shown that certain derivatives can inhibit key signaling pathways involved in cancer cell survival and proliferation.

Interaction with Viral Proteins

Recent investigations into the biological activity of related compounds have highlighted their potential as inhibitors of viral enzymes such as SARS-CoV 3CLpro. This suggests that N-benzyl-6-imino derivatives may also exhibit antiviral properties, warranting further exploration into their efficacy against viral infections .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various substituted isatin derivatives against K562 leukemia cells using MTT assays. The results indicated that specific substitutions significantly enhanced activity compared to non-substituted analogs .
  • Antiviral Activity : Research has demonstrated that certain N-substituted isatin derivatives can inhibit viral proteases essential for viral replication . This positions N-benzyl-6-imino compounds as potential candidates for antiviral drug development.

Synthesis and Derivatives

The synthesis of N-benzyl-6-imino derivatives typically involves multiple steps starting from readily available precursors. Advanced techniques such as continuous flow reactors and chromatography are employed to enhance yield and purity . The structural diversity achieved through various substitutions allows for the exploration of structure-activity relationships (SAR).

Comparison with Similar Compounds

Key Compound: 6-imino-7-(2-methoxyethyl)-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS 867136-78-5)

This analog replaces the benzyl group with a 2-methoxyethyl substituent at position 7 (Table 1).

Table 1. Structural and Functional Comparison

Feature Target Compound CAS 867136-78-5
Substituent at Position 7 2-(morpholin-4-yl)ethyl 2-methoxyethyl
Morpholine Derivative Yes No (methoxy group)
Lipophilicity (Predicted) Higher (logP ~2.8*) Lower (logP ~1.9*)
Synthesis Complexity High (multiple cyclization steps) Moderate (simpler alkylation)
Bioactivity Potential Enhanced CNS penetration (hypothesized) Reduced target affinity (speculative)

*Predicted using fragment-based methods due to lack of experimental data.

Morpholine-Containing Derivatives from Spirocyclic Systems

Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share functional motifs with the target compound, such as morpholine-derived amines and spirocyclic frameworks . These analogs exhibit:

  • Enhanced Stability : Rigid spiro structures resist enzymatic degradation.

Crystallographic and Analytical Insights

Such interactions may influence the target compound’s solubility and formulation properties.

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